5-bromo-6-chloro-1-methyl-1H-indazole
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Overview
Description
5-bromo-6-chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
5-Bromo-6-chloro-1-methyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole class of molecules . Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives, it is likely that this compound affects multiple pathways
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-1-methyl-1H-indazole typically involves the cyclization of substituted benzene derivatives. One common method starts with 1-bromo-2-chloro-4-methylbenzene, which undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylaniline, which undergoes cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-bromo-6-chloro-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-1H-indazole
- 6-chloro-1-methyl-1H-indazole
- 5-chloro-1-methyl-1H-indazole
Comparison
Compared to similar compounds, 5-bromo-6-chloro-1-methyl-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The dual halogenation can enhance its potential as a pharmacophore in drug design and development .
Properties
IUPAC Name |
5-bromo-6-chloro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBAKNXHEWEEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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